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Compound of Interest

Compound Name: IACS-8803

Cat. No.: B12429112 Get Quote

A Comparative Guide to the Use of Telaglenastat Free Base and Hydrochloride Salt in

Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only and does not

constitute medical advice. The user's initial request referenced IACS-8803 as a glutaminase

inhibitor; however, IACS-8803 is a STING (Stimulator of Interferon Genes) agonist. This

document has been prepared to address the user's core interest in a glutaminase inhibitor by

focusing on the well-characterized compound, Telaglenastat (CB-839).

Introduction
Telaglenastat (CB-839) is a potent, selective, and orally bioavailable inhibitor of glutaminase 1

(GLS1), a critical enzyme in cancer metabolism.[1][2] Many tumor cells are dependent on the

metabolic pathway of glutaminolysis, which converts glutamine to glutamate, to fuel the

tricarboxylic acid (TCA) cycle for energy production and biosynthesis.[3][4] By inhibiting GLS1,

Telaglenastat disrupts these processes, leading to decreased proliferation and induction of

apoptosis in susceptible cancer cells.[5][6] This document provides detailed application notes

and protocols for the use of Telaglenastat in both its free base and hydrochloride (HCl) salt

forms in preclinical research settings.
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Comparison of Telaglenastat Free Base and
Hydrochloride Salt
The choice between using a free base or a salt form of a small molecule inhibitor can have

significant implications for experimental design and outcomes. While both forms of

Telaglenastat are used in research, the hydrochloride salt is often preferred for its improved

physicochemical properties.

General Principles of Salt vs. Free Form Selection:

Salt forms of drug candidates are often developed to enhance properties such as solubility,

stability, and bioavailability over the free base.[7][8][9] For basic compounds like many kinase

inhibitors, hydrochloride salts are common.[9] The conversion of a free base to a salt can lead

to:

Increased Aqueous Solubility: This is particularly advantageous for in vitro assays and for

formulating dosing solutions for in vivo studies.[8][10]

Improved Chemical Stability: Salt forms can be more resistant to degradation, leading to a

longer shelf life for stock solutions.[8]

Enhanced Bioavailability: For in vivo applications, improved solubility can lead to better

absorption and higher exposure in target tissues.[9][10]

Properties of Telaglenastat Free Base vs. Hydrochloride Salt:
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Property
Telaglenastat (Free
Base)

Telaglenastat
Hydrochloride

Reference(s)

Molecular Weight 571.57 g/mol 608.04 g/mol [4][11]

Solubility in DMSO
Soluble (approx. 20

mg/mL)

Information not widely

available, but

expected to be

soluble.

[12]

Aqueous Solubility
Insoluble or slightly

soluble

Improved solubility in

specific aqueous

formulations.

[13][14]

Common Use

In vitro studies where

high DMSO

concentration is

tolerable.

In vitro and in vivo

studies, especially

where aqueous-based

vehicles are preferred.

[11][15]

Quantitative Data Summary
Telaglenastat has demonstrated potent anti-proliferative activity across a range of cancer cell

lines and significant tumor growth inhibition in in vivo models.

Table 1: In Vitro Activity of Telaglenastat in Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM) Assay Type Reference(s)

HCC1806
Triple-Negative

Breast Cancer
20-55

Proliferation

Assay
[5][11]

MDA-MB-231
Triple-Negative

Breast Cancer
26-55

Proliferation

Assay
[2][11]

A427 Lung Cancer 9.1
Clonogenic

Assay
[16]

A549 Lung Cancer 27.0
Clonogenic

Assay
[16]

H460 Lung Cancer 217
Clonogenic

Assay
[16]

HG-3

Chronic

Lymphocytic

Leukemia

410 MTS Assay [3]

MEC-1

Chronic

Lymphocytic

Leukemia

66,200 MTS Assay [3]

Table 2: In Vivo Efficacy of Telaglenastat in Xenograft Models
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Xenograft
Model

Cancer
Type

Dosing
Regimen

Vehicle

% Tumor
Growth
Inhibition
(TGI)

Reference(s
)

Patient-

Derived

TNBC

Triple-

Negative

Breast

Cancer

200 mg/kg,

p.o., BID
Not specified 61% [5]

JIMT-1
Breast

Cancer

200 mg/kg,

p.o., BID
Not specified 54% [11]

CAL-27

Head and

Neck

Squamous

Cell

Carcinoma

200 mg/kg,

p.o., BID

25% (w/v)

hydroxypropy

l-β-

cyclodextrin

in 10 mmol/L

citrate, pH 2

Significant

reduction in

tumor volume

[17]

Caki-1
Renal Cell

Carcinoma

200 mg/kg,

p.o., BID
Not specified

Significant

reduction in

tumor volume

[10]

Signaling Pathways and Experimental Workflows
Glutaminolysis Signaling Pathway
Telaglenastat targets GLS1, the enzyme that catalyzes the conversion of glutamine to

glutamate. This is the first and rate-limiting step in glutaminolysis. Inhibition of GLS1 leads to a

depletion of downstream metabolites that are crucial for the TCA cycle, nucleotide and amino

acid synthesis, and redox balance.
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Caption: Glutaminolysis pathway and the site of action for Telaglenastat (CB-839).

Experimental Workflow for In Vitro Studies
A typical workflow for evaluating the in vitro effects of Telaglenastat involves preparing stock

solutions, treating cells, and assessing various biological endpoints.
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Caption: A generalized workflow for in vitro experiments using Telaglenastat.

Experimental Protocols
Preparation of Stock Solutions
For Telaglenastat (Free Base):

Prepare a 10 mM stock solution in anhydrous DMSO.

Gently warm the tube at 37°C and/or sonicate to ensure complete dissolution.[11]

Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Store at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[11][13]

For Telaglenastat Hydrochloride:
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For aqueous-based assays, the hydrochloride salt can be formulated in specific vehicles. For

example, a clear solution of 5 mg/mL (8.75 mM) can be achieved in 20% SBE-β-CD/10 mM

Trisodium citrate adjusted to pH 2.0 with HCl, requiring sonication and heating to 55°C.[18]

[19]

For most in vitro cell culture experiments, a DMSO stock solution is still recommended for

ease of use and dilution into culture media. The preparation is similar to the free base.

In Vitro Cell Proliferation Assay (MTS)
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in

100 µL of complete media.[3]

Allow cells to adhere overnight.

Prepare serial dilutions of Telaglenastat in complete media from the DMSO stock. Ensure the

final DMSO concentration is consistent across all wells and typically below 0.1%.

Replace the media in the wells with the Telaglenastat-containing media. Include a vehicle

control (DMSO only).

Incubate for 72 hours at 37°C and 5% CO2.[3]

Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[3]

Incubate for 1-4 hours.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

In Vivo Xenograft Study
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID) for xenograft studies.

Tumor Implantation: Subcutaneously implant cancer cells (e.g., 2.5 x 10^6 Caki-1 cells in

Matrigel) into the flank of each mouse.[10]
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Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified

average volume (e.g., ~400 mm³), randomize mice into treatment groups.[10]

Formulation Preparation:

Prepare the vehicle: 25% (w/v) hydroxypropyl-β-cyclodextrin in 10 mmol/L citrate, pH 2.0.

[17][19]

Suspend Telaglenastat in the vehicle to the desired concentration (e.g., 20 mg/mL for a

200 mg/kg dose).[17]

Dosing: Administer Telaglenastat or vehicle orally (p.o.) via gavage, typically twice daily

(BID).[10][17] A common dose is 200 mg/kg.[10][17]

Monitoring: Measure tumor volumes and body weight regularly (e.g., 2-3 times per week).

Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors

reach a humane endpoint.[19]

Seahorse XF Mito Stress Test
Cell Seeding: Seed cells in an Agilent Seahorse XF cell culture microplate at an optimized

density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[20]

Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator

at 37°C.

Assay Medium Preparation: Prepare Seahorse XF RPMI medium supplemented with 10 mM

glucose, 1 mM pyruvate, and 2 mM glutamine. Adjust pH to 7.4.[20]

Cell Pre-treatment: On the day of the assay, replace the culture medium with the assay

medium containing Telaglenastat (e.g., 1 µM) or vehicle. Incubate for 1 hour in a non-CO2

incubator at 37°C.[20]

Inhibitor Preparation: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A

for injection.
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Assay Execution: Load the sensor cartridge with the inhibitors and place the cell plate into

the Seahorse XF Analyzer. The instrument will measure baseline oxygen consumption rate

(OCR) and then sequentially inject the inhibitors to determine key parameters of

mitochondrial respiration.[3]

Metabolite Extraction for LC/MS Analysis
Cell Culture and Treatment: Culture cells in 6-well plates or 10 cm dishes and treat with

Telaglenastat for the desired duration.

Metabolite Quenching and Extraction:

Aspirate the culture medium.

Quickly wash the cells with ice-cold normal saline.[6][11]

Add 0.5 mL of ice-cold 80% acetonitrile or a methanol/acetonitrile/water (2:2:1) mixture to

each well/dish to quench metabolism and extract metabolites.[11][12]

Scrape the cells and collect the cell lysate.

Sample Processing:

Vortex the samples vigorously.

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[12]

Collect the supernatant containing the metabolites.

Analysis: Analyze the extracted metabolites by liquid chromatography-mass spectrometry

(LC/MS).[12]

Conclusion
Telaglenastat (CB-839) is a valuable research tool for investigating the role of glutamine

metabolism in cancer. The choice between the free base and hydrochloride salt will depend on

the specific experimental requirements, with the hydrochloride salt offering advantages in terms

of aqueous solubility for certain applications. The protocols provided herein offer a starting
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point for the effective use of Telaglenastat in both in vitro and in vivo settings. As with any

experimental system, optimization of concentrations, treatment times, and other parameters for

specific cell lines and models is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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